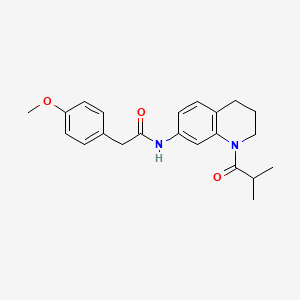

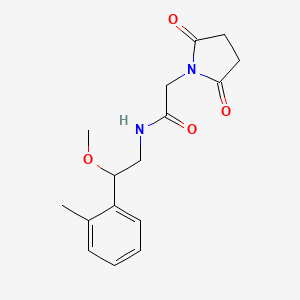

![molecular formula C16H14BrNO B2604838 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol CAS No. 1232826-09-3](/img/structure/B2604838.png)

4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” is a Schiff base that has been studied in depth using spectroscopic, crystallographic, and computational methods . It exists in phenol-imine form and has a pure aromatic structure in solid state .

Synthesis Analysis

The compound was synthesized by direct condensation of 5-bromosalicylaldehyde and aniline in ethanol . The synthesis process involved dissolving the two materials separately in ethanol .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using XRD, DFT, and HOMA methods . The compound prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents . This is because polar solvents decrease the activation energy, making it possible to observe both forms in the solution .Chemical Reactions Analysis

The compound’s chemical reactions have been studied in depth. It has been found that the compound undergoes tautomeric conversion between the phenol-imine and keto-amine forms . This conversion is related to the occurrence of photochromic and thermochromic phenomena in the compound .Physical And Chemical Properties Analysis

The compound has a pure aromatic structure in solid state . It prefers only phenol-imine form in apolar solvents while both phenol-imine and keto amine forms appear in polar solvents . This is because polar solvents decrease the activation energy, making it possible to observe both forms in the solution .Applications De Recherche Scientifique

Synthesis and Characterization

Schiff base compounds, including derivatives similar to 4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol, have been extensively synthesized and characterized. These compounds are prepared via the condensation of aldehydes with amines, exhibiting a wide range of biological and chemical properties. For example, the synthesis and crystal structure of various Schiff base compounds have been reported, highlighting their potential in antibacterial activities and as ligands in metal complex formation (Wang et al., 2008), (Zhang et al., 2008).

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of Schiff base compounds. Structural analysis and antimicrobial testing reveal that these compounds can effectively inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents (Zhang et al., 2008).

Corrosion Inhibition

Schiff bases and their metal complexes have been investigated as corrosion inhibitors for different metals in acidic media. These studies suggest that the Schiff bases adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors is often evaluated through electrochemical methods and surface analysis techniques, highlighting their potential in industrial applications to extend the lifespan of metals (El-Lateef et al., 2015).

Coordination Chemistry and Metal Complexes

Schiff bases serve as ligands in the formation of metal complexes, which are of interest for their structural, magnetic, and catalytic properties. Studies on copper(II) and oxido-vanadium(IV) complexes of Schiff bases have been conducted, revealing insights into their geometries, thermal stability, and potential applications in catalysis and material science (Takjoo et al., 2013).

Applications in Sensing and Catalysis

Some Schiff base compounds and their metal complexes exhibit fluorescence properties, making them suitable for sensing applications, such as the detection of metal ions. Furthermore, their catalytic activities have been explored in reactions such as the fixation of CO2 into cyclic carbonates, demonstrating their potential in environmental and green chemistry applications (Ikiz et al., 2015).

Mécanisme D'action

Orientations Futures

The compound has been the subject of various studies due to its interesting properties such as its ability to display photochromism and thermochromism . These properties have practical applications in information storage, electronic imaging systems, optical switching devices, and ophthalmic glasses . Therefore, future research could focus on exploring these applications further.

Propriétés

IUPAC Name |

4-bromo-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRQOEACNWBALP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

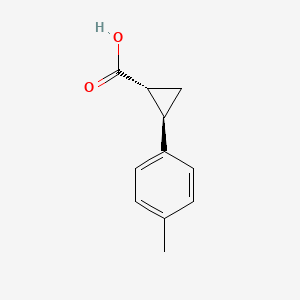

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

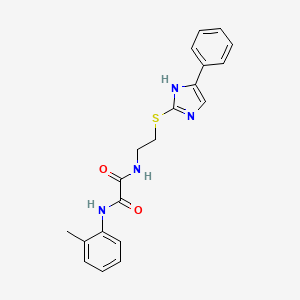

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)

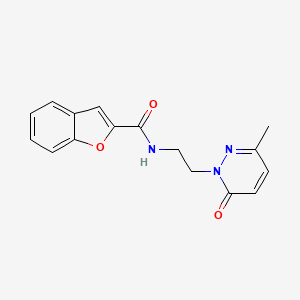

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)

![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)

![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)

![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)